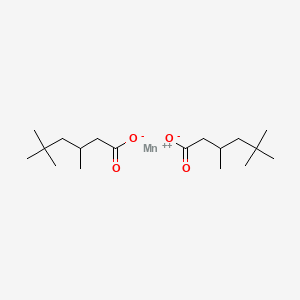![molecular formula C48H33Al2N9O21S6 B13786887 Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- CAS No. 68475-50-3](/img/structure/B13786887.png)
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- involves several steps:
Reaction of Aniline with 2-Naphthalenesulfonic Acid: Aniline reacts with 2-naphthalenesulfonic acid to form an intermediate compound.
Oxidation: The intermediate compound undergoes oxidation to form a more reactive species.
Coupling Reaction: The oxidized intermediate is then coupled with another molecule of aniline to form the azo compound.
Sulfonation: The final step involves sulfonation to introduce sulfonic acid groups, resulting in the formation of the desired compound.
Chemical Reactions Analysis
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.
Reduction: Under reducing conditions, the azo groups can be reduced to amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations due to its color-changing properties.
Biology: In biological research, it is used to stain cells and tissues, allowing for better visualization under a microscope.
Medicine: The compound is used in diagnostic assays and as a marker in various medical tests.
Mechanism of Action
The mechanism of action of aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- involves its interaction with various molecular targets:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting gene expression and cellular processes.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-: This compound has similar properties but differs in its specific functional groups.
Other Azo Dyes: Compounds like methyl orange and Congo red share some similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
68475-50-3 |
|---|---|
Molecular Formula |
C48H33Al2N9O21S6 |
Molecular Weight |
1318.2 g/mol |
IUPAC Name |
dialuminum;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/3C16H13N3O7S2.2Al/c3*17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10;;/h3*1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;;;2*+3/p-6 |
InChI Key |
OVZVIWRHCWZKOH-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


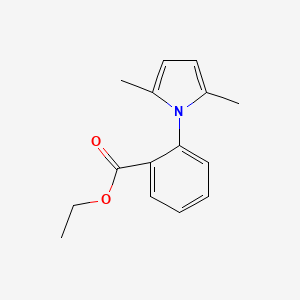
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
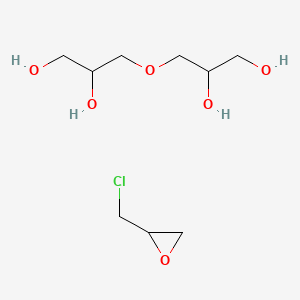
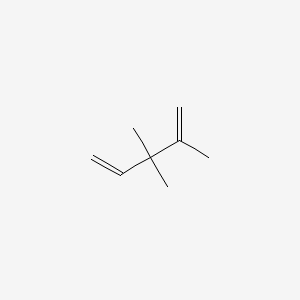
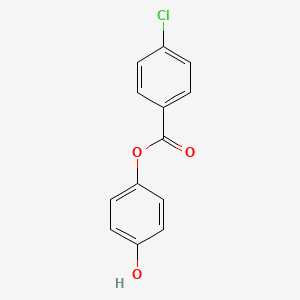
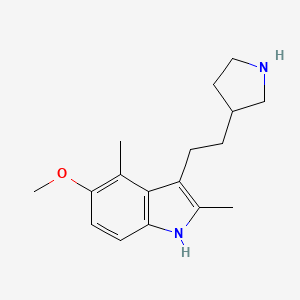

![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
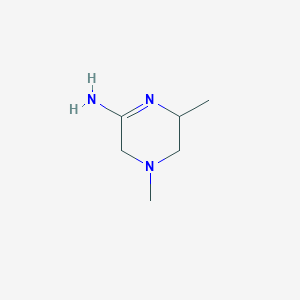
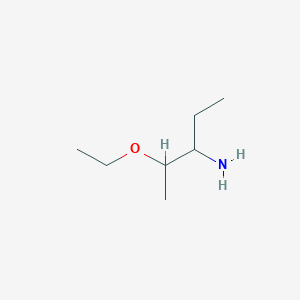
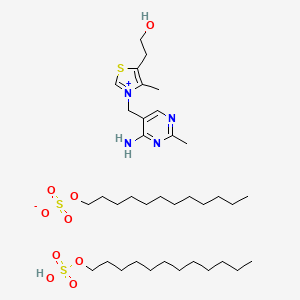
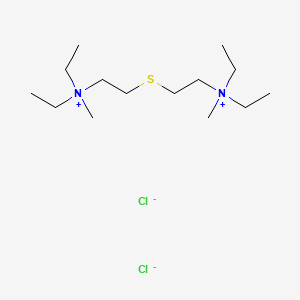
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
